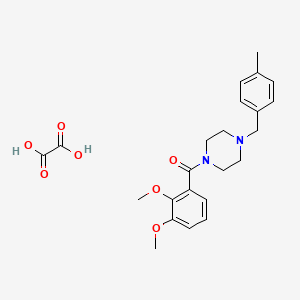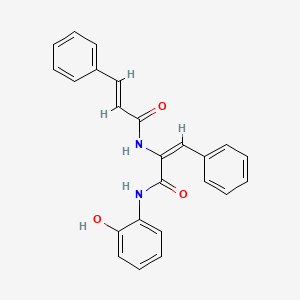
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide, also known as CAPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CAPA belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Moreover, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to possess biochemical and physiological effects in various cell types and animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It is also stable and can be stored for a long time without degradation. Moreover, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations for lab experiments with this compound. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, the optimal dosage and administration route of this compound for therapeutic applications are not yet established.
Future Directions
There are several future directions for research on 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide. First, the mechanism of action of this compound needs to be further elucidated to understand its therapeutic potential fully. Second, the optimal dosage and administration route of this compound for therapeutic applications need to be established. Third, the efficacy and safety of this compound need to be tested in animal models and clinical trials. Fourth, the potential synergistic effects of this compound with other drugs or therapies need to be investigated. Fifth, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties is warranted.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the elucidation of its mechanism of action, establishment of optimal dosage and administration route, testing of efficacy and safety in animal models and clinical trials, investigation of potential synergistic effects, and development of this compound analogs with improved properties.
Synthesis Methods
The synthesis method of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide involves the condensation reaction between cinnamoyl chloride and 2-amino-3-phenylpropanoic acid, followed by the reaction with 2-hydroxybenzaldehyde. The final product is obtained through the purification process using column chromatography. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
(E)-N-(2-hydroxyphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22-14-8-7-13-20(22)26-24(29)21(17-19-11-5-2-6-12-19)25-23(28)16-15-18-9-3-1-4-10-18/h1-17,27H,(H,25,28)(H,26,29)/b16-15+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNABCWVANCIP-AOAKWNDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
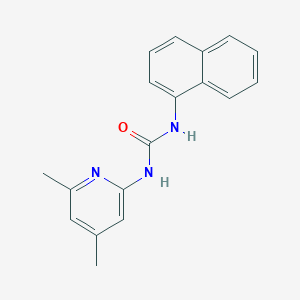
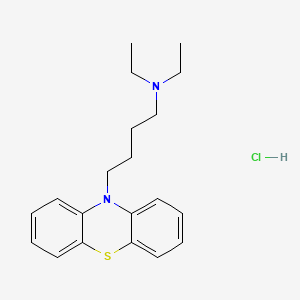
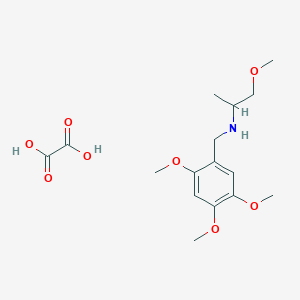
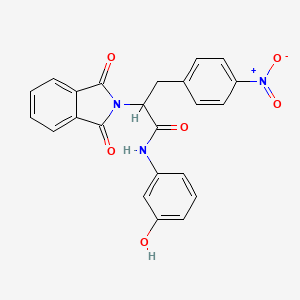
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
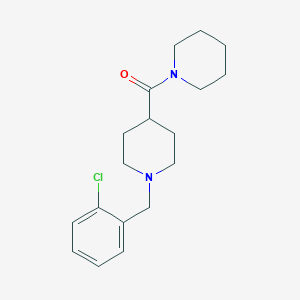
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
